10-Methyl-10-azabicyclo[4.3.1]decan-8-one
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Overview
Description
10-Methyl-10-azabicyclo[4.3.1]decan-8-one is a bicyclic compound that features a nitrogen atom within its ring structure.
Preparation Methods
The synthesis of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Starting Material: Octanedioic acid is often used as the starting material.
Intermediate Formation: The key transformation involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate.
Bicyclic Formation: This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine.
Reduction: The formed bicyclic dione is reduced with lithium aluminium hydride to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.
Final Product: Hydrogenolysis efficiently yields the target product, this compound.
Chemical Reactions Analysis
10-Methyl-10-azabicyclo[4.3.1]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom in the ring structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
10-Methyl-10-azabicyclo[4.3.1]decan-8-one has several scientific research applications:
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of various complex organic molecules.
Biological Research: It is used in the development of radiotracers for imaging studies, particularly in the context of neurotransmitter systems.
Mechanism of Action
The mechanism of action of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate cholinergic signaling pathways, which are crucial for various physiological processes in the central and peripheral nervous systems .
Comparison with Similar Compounds
10-Methyl-10-azabicyclo[4.3.1]decan-8-one can be compared with other similar bicyclic compounds, such as:
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
- 9-Azabicyclo[3.3.2]decan-10-one
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
89613-85-4 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
10-methyl-10-azabicyclo[4.3.1]decan-8-one |
InChI |
InChI=1S/C10H17NO/c1-11-8-4-2-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3 |
InChI Key |
FAJBUMSQICCPDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC1CC(=O)C2 |
Origin of Product |
United States |
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